

# Unveiling the Crystal Structures of Isoxazole Derivatives: A Comparative Guide

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## Compound of Interest

**Compound Name:** Ethyl 5-tert-butylisoxazole-3-carboxylate

**Cat. No.:** B1317826

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is fundamental to advancing new therapeutic agents. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of ethyl isoxazole-3-carboxylate. While crystallographic data for **Ethyl 5-tert-butylisoxazole-3-carboxylate** is not publicly available, this guide presents a detailed comparison of two closely related analogs: Ethyl 5-phenylisoxazole-3-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. The experimental data provided herein serves as a valuable reference for the structural elucidation of this important class of compounds.

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The determination of their crystal structures through single-crystal X-ray diffraction is the gold standard for unambiguously defining their molecular geometry, which is critical for understanding structure-activity relationships (SAR) and for the advancement of rational drug design.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Ethyl 5-phenylisoxazole-3-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, offering a direct comparison of their solid-state structures.

Parameter	Ethyl 5-phenylisoxazole-3-carboxylate	Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1 / Molecule 2)
Chemical Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>
Formula Weight	217.22	232.24
Crystal System	Monoclinic	Triclinic
Space Group	P2 <sub>1</sub> /c	P1
Unit Cell Dimensions		
a (Å)	10.389(3)	7.591(2)
b (Å)	5.578(2)	11.303(4)
c (Å)	18.257(6)	13.818(4)
α (°)	90	88.155(4)
β (°)	94.01(3)	87.008(4)
γ (°)	90	86.233(4)
Volume (Å <sup>3</sup> )	1054.4(6)	1181.0(6)
Z	4	4
Temperature (K)	293	293
Radiation type	Mo Kα	Mo Kα
Reflections collected	7338	4901
Independent reflections	1856	4074
R-int	0.081	0.022
Final R indices [I>2σ(I)]	R1 = 0.057, wR2 = 0.150	R1 = 0.044, wR2 = 0.122
CCDC Deposition No.	Not specified	YAVRIY[1]
Dihedral Angle (Phenyl-Isoxazole)	0.5(1)°[1]	1.76(9)° / 5.85(8)°[2][3]

## Experimental Protocols

The structural validation of the compared isoxazole derivatives was achieved through single-crystal X-ray diffraction. A generalized experimental protocol is outlined below.

### Synthesis and Crystallization

The synthesis of Ethyl 5-phenylisoxazole-3-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate typically involves the reaction of an appropriate precursor with hydroxylamine. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethyl acetate.[\[1\]](#)

### Data Collection

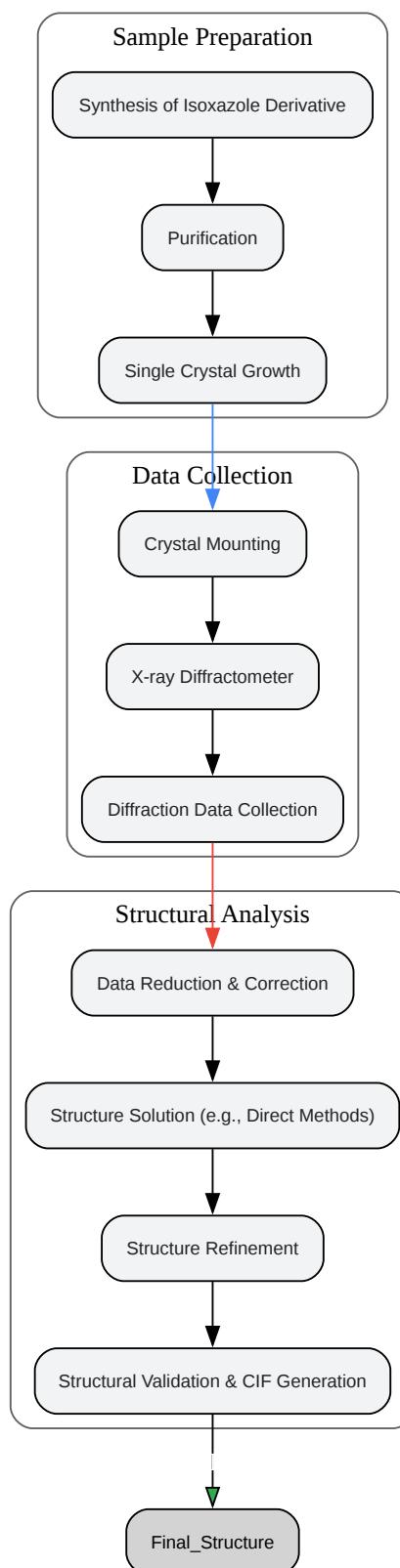
A suitable single crystal of the compound is mounted on a diffractometer. For the analyzed compounds, data was collected on a Bruker SMART CCD area-detector diffractometer.[\[2\]](#) The crystal is maintained at a constant temperature (e.g., 293 K) while being irradiated with monochromatic X-rays (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ). A series of diffraction patterns are collected as the crystal is rotated.

### Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on  $F^2$ . Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[\[2\]](#) An absorption correction, such as a multi-scan method (e.g., SADABS), is typically applied.[\[2\]](#) The positions of hydrogen atoms are often constrained to idealized geometries.

### Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography, from sample preparation to the final structural analysis.



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Caption: General workflow of single-crystal X-ray crystallography.

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## References

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- 2. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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